1,1,1,2-Tetrabromo-2-chloroethane

Catalog No.
S14815207
CAS No.
379226-03-6
M.F
C2HBr4Cl
M. Wt
380.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2-Tetrabromo-2-chloroethane

CAS Number

379226-03-6

Product Name

1,1,1,2-Tetrabromo-2-chloroethane

IUPAC Name

1,1,1,2-tetrabromo-2-chloroethane

Molecular Formula

C2HBr4Cl

Molecular Weight

380.10 g/mol

InChI

InChI=1S/C2HBr4Cl/c3-1(7)2(4,5)6/h1H

InChI Key

XYIRCCZRZGAHIH-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(Cl)Br

1,1,1,2-Tetrabromo-2-chloroethane is an organobromine compound with the molecular formula C2HBr4Cl\text{C}_2\text{H}\text{Br}_4\text{Cl} and a molecular weight of approximately 380.098 g/mol. It is characterized by its clear to pale yellow liquid form and has a sweet odor. This compound is notable for its high bromine content, which imparts significant chemical reactivity and potential applications in various industries, particularly in flame retardants and as a solvent .

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Dehalogenation: It can react with reducing agents to remove halogen atoms, potentially yielding less halogenated compounds or alkenes .

The biological activity of 1,1,1,2-tetrabromo-2-chloroethane has been studied primarily in terms of toxicity. It is recognized for its potential health hazards:

  • Toxicity: Exposure can lead to symptoms such as nausea, dizziness, and liver damage. Animal studies indicate significant absorption through inhalation and oral routes.
  • Carcinogenic Potential: There are concerns regarding its carcinogenicity based on animal studies that suggest a link to liver tumors .
  • Environmental Impact: As an organochlorine compound, it poses risks to aquatic life and may bioaccumulate in ecosystems .

Several methods are available for synthesizing 1,1,1,2-tetrabromo-2-chloroethane:

  • Direct Halogenation: Chlorination of 1,1,1,2-tetrabromoethane using chlorine gas under controlled conditions.
  • Bromination of Ethylene: Ethylene can be brominated followed by chlorination to yield the desired compound.
  • Catalytic Methods: Utilizing catalysts to enhance the efficiency of halogenation reactions can lead to higher yields and purities of the product .

1,1,1,2-Tetrabromo-2-chloroethane finds applications across various fields:

  • Flame Retardant: Its high bromine content makes it effective as a flame retardant in plastics and textiles.
  • Solvent: Used as a solvent in chemical processes and formulations due to its ability to dissolve various organic compounds.
  • Intermediate in Synthesis: Serves as an intermediate in the production of other brominated compounds or as a reagent in organic synthesis .

Interaction studies involving 1,1,1,2-tetrabromo-2-chloroethane focus on its reactivity with biological systems and other chemicals:

  • Metabolic Pathways: Research indicates that this compound undergoes metabolic transformation primarily in the liver.
  • Toxicokinetics: Studies have shown that it is rapidly absorbed through inhalation and gastrointestinal routes. The toxicokinetic profile suggests significant distribution within tissues post-exposure .
  • Environmental Interactions: Its behavior in aquatic systems has been investigated due to concerns about persistence and bioaccumulation .

Several compounds share structural similarities with 1,1,1,2-tetrabromo-2-chloroethane. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
1,1-DibromoethaneC2H4Br2Less brominated; used as a solvent
1-Bromo-2-chloroethaneC2H4BrClSimilar halogenation pattern; used in organic synthesis
1,2-DibromoethaneC2H4Br2Used in agriculture; less toxic than tetrabrominated compounds
1,1,2-TrichloroethaneC2H3Cl3Common solvent; lower toxicity compared to tetrabrominated compounds

Uniqueness

The uniqueness of 1,1,1,2-tetrabromo-2-chloroethane lies in its high bromine content combined with chlorine substitution. This combination enhances its effectiveness as a flame retardant while also posing significant health risks due to its bioaccumulative nature and potential carcinogenic effects. Its specific reactivity profile differentiates it from other similar compounds that may not exhibit such pronounced biological activity or environmental impact .

XLogP3

4.1

Exact Mass

379.64593 g/mol

Monoisotopic Mass

375.65003 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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